Alpha-terpinene has the chemical formula C₁₀H₁₆. Its structure is characterized by a p-menthane skeleton with two double bonds, one at the 1st and the other at the 3rd carbon position []. This arrangement differentiates it from other terpene isomers like beta-terpinene and gamma-terpinene, where the double bond positions vary.
The natural biosynthesis of alpha-terpinene and other terpenoids starts with geranyl pyrophosphate (GPP) as a precursor. A series of enzymatic reactions involving isomerization, cyclization, and rearrangements convert GPP to alpha-terpinene.
Information on specific reactions involving alpha-terpinene is limited. However, as a monoterpene, it is likely to undergo typical reactions for this class of compounds, including oxidation, cycloaddition, and polymerization, under specific conditions [].
Flammable;Irritant;Health Hazard;Environmental Hazard